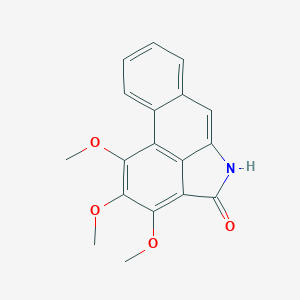

piperolactam C

Vue d'ensemble

Description

Synthesis Analysis

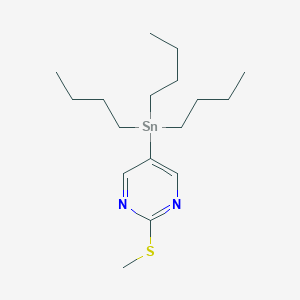

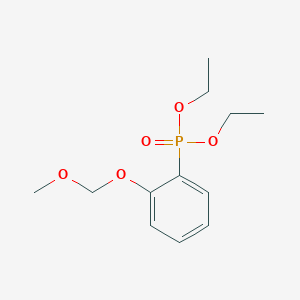

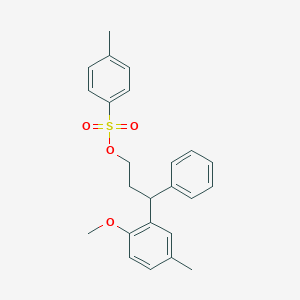

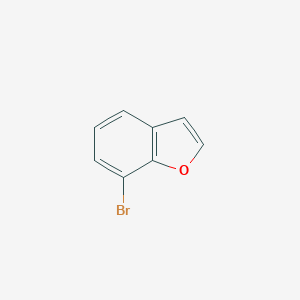

The total synthesis of Piperolactam C has been achieved through combinatorial metalation/cyclization strategies . This synthetic route involved the preliminary construction of the polyalkoxylated isoindolinone template by Parham’s technique .Molecular Structure Analysis

Piperolactam C has a molecular formula of C18H15NO4 . Its molecular weight is 309.32 .Chemical Reactions Analysis

While specific chemical reactions involving Piperolactam C are not detailed in the search results, it’s worth noting that Piperolactam C is a natural alkaloid with anti-platelet aggregation effects .Physical And Chemical Properties Analysis

Piperolactam C is a yellow powder . It has a molecular formula of C18H15NO4 and a molecular weight of 309.32 .Applications De Recherche Scientifique

Antibacterial Activity

Piperolactam C, isolated from the stem bark of Uvaria hamiltonii, exhibits mild to moderate in vitro antibacterial activity . It has been compared with the standard antibiotic kanamycin. The mean zones of inhibition produced by crude petroleum ether and dichloromethane extracts were found to be 9–14 mm and 9–16 mm, respectively, against various test organisms.

Cytotoxicity

In addition to its antibacterial properties, piperolactam C also demonstrates mild to moderate cytotoxicity. This was observed in a brine shrimp lethality bioassay, where both the pet-ether and methanol extracts, along with piperolactam C, exhibited cytotoxic effects .

Traditional Medicine

Historically, Uvaria hamiltonii has been used in traditional medicine for treating minor infections. Piperolactam C likely contributes to its medicinal properties .

Phytochemical Constituents

Piperolactam C belongs to the aristolactam alkaloid class. Other constituents isolated from Uvaria hamiltonii include triterpenes, steroids, polyketides, flavonones, aurones, and chalcones .

Total Synthesis

Piperolactam C has been isolated from various Piper species, including Piper argyrophylum, Piper wightii, and Piper acutisleginum. Its total synthesis has been achieved in short routes .

Safety and Hazards

Mécanisme D'action

Target of Action

Piperolactam C is a natural alkaloid that exhibits anti-platelet aggregation effects . It has been found to interact with the platelet-activating factor receptor (PAFR) , which plays a crucial role in mediating biological responses such as inflammation and thrombosis .

Mode of Action

The interaction of Piperolactam C with its targets involves hydrophobic interactions . These interactions are crucial for the compound’s binding to its target, influencing its biological activity .

Pharmacokinetics

In silico predictions suggest that piperolactam c hasgood absorption and solubility characteristics , indicating potential for good bioavailability .

Result of Action

Piperolactam C’s anti-platelet aggregation activity suggests that it may have a role in preventing thrombosis . Additionally, it has been found to inhibit the growth of certain fungi, indicating potential antifungal activity .

Action Environment

The efficacy and stability of Piperolactam C, like many other compounds, can be influenced by various environmental factors. While specific studies on Piperolactam C are lacking, it is generally known that factors such as temperature, light, and pH can affect the stability and activity of many compounds

Propriétés

IUPAC Name |

13,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-21-15-12-10-7-5-4-6-9(10)8-11-13(12)14(18(20)19-11)16(22-2)17(15)23-3/h4-8H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYIMUXZCUHECT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C3=C1C4=CC=CC=C4C=C3NC2=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301260931 | |

| Record name | 1,2,3-Trimethoxydibenz[cd,f]indol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Piperolactam C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

116064-76-7 | |

| Record name | 1,2,3-Trimethoxydibenz[cd,f]indol-4(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116064-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Trimethoxydibenz[cd,f]indol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperolactam C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDL2GAQ3BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Piperolactam C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187 - 188 °C | |

| Record name | Piperolactam C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

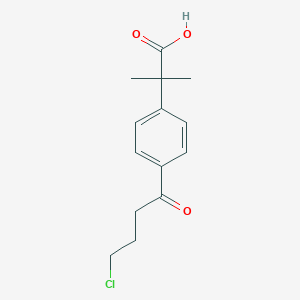

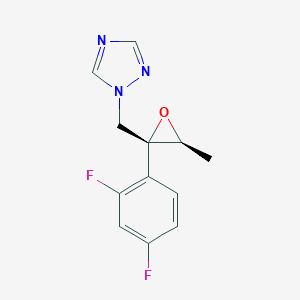

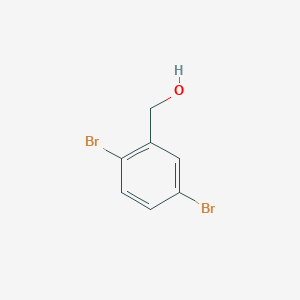

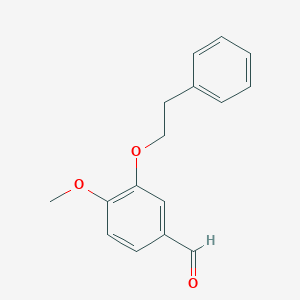

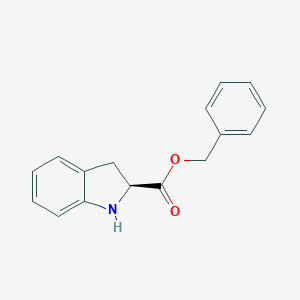

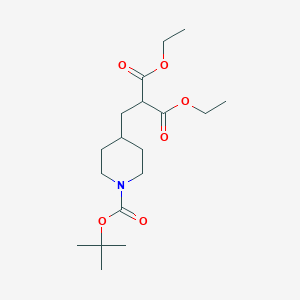

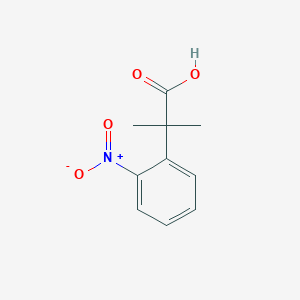

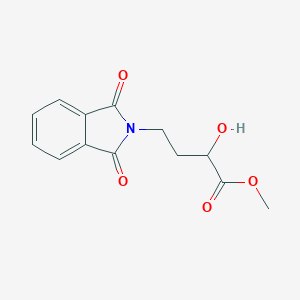

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Piperolactam C and where is it found?

A1: Piperolactam C is a polyalkoxylated alkaloid primarily found in various Piper species, such as Piper arborescens [], Piper erecticaule [], and Piper taiwanense []. It has also been isolated from other plant genera like Goniothalamus, Ottonia, Toussaintia, and Fissistigma [, , , ].

Q2: What are the known biological activities of Piperolactam C?

A2: Piperolactam C has been reported to exhibit anti-platelet aggregation activity [, ]. Studies have shown its potential antifungal effects against specific fungal strains like Cladosporium cladosporioides and C. sphaerospermum [, ].

Q3: What is the molecular formula and weight of Piperolactam C?

A3: The molecular formula of Piperolactam C is C18H19NO4, and its molecular weight is 313.35 g/mol.

Q4: How is the structure of Piperolactam C elucidated?

A4: The structure of Piperolactam C is determined through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and NOESY) and Gas Chromatography-Mass Spectrometry (GC-MS) []. These techniques provide information about the compound's connectivity and functional groups.

Q5: Are there any synthetic routes available for Piperolactam C?

A5: Yes, total synthesis of Piperolactam C has been achieved. One approach involves a combinatorial metalation/cyclization strategy utilizing Parham’s technique to construct the polyalkoxylated isoindolinone core, followed by benzylic lactam deprotonation and subsequent reactions to form the final product [, , ].

Q6: Has the structure-activity relationship (SAR) of Piperolactam C and related analogs been investigated?

A6: While Piperolactam C itself hasn't been extensively studied for SAR, research on related amides from Piper species, particularly focusing on antifungal activity, suggests that modifications to the side chain can influence their effectiveness []. For instance, N,N-diethylamides displayed higher activity against C. sphaerospermum compared to isobutyl amides [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, [1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]propyl]-, 1,1-dimethylethyl ester, (s)-](/img/structure/B182267.png)